3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling of the Piperidine and Pyrazole Rings: The piperidine and pyrazole rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-4-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-5-carboxylic acid
Uniqueness
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both piperidine and pyrazole rings. This structure provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H21N3O4 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)10-8-11(12(18)19)16-15-10/h8-9H,4-7H2,1-3H3,(H,15,16)(H,18,19) |
InChI Key |
NPVQYECNHQDJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C(=O)O |
Origin of Product |
United States |
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